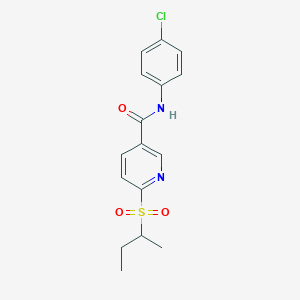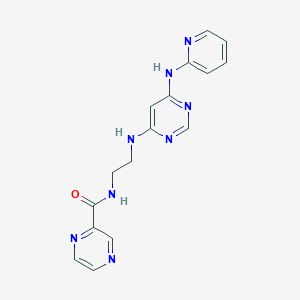
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazine ring, a pyrimidine ring, and an amide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazine ring, a pyrimidine ring, and an amide group . These groups are connected by nitrogen and carbon atoms. The exact three-dimensional structure would depend on the specific arrangement of these atoms and groups in the molecule.Chemical Reactions Analysis
Again, while specific information on this compound is not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and redox reactions . The exact reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of a series of pyrazolopyrimidines, which are derivatives of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, for potential anticancer and anti-5-lipoxygenase activities. The compounds exhibited cytotoxic effects in certain cancer cell lines and inhibited 5-lipoxygenase, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activities
Gad-Elkareem et al. (2011) investigated new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives for their antimicrobial activities. These compounds are related to the pyrazine-2-carboxamide group and showed potential as antimicrobial agents (Gad-Elkareem et al., 2011).
Amplifiers of Phleomycin
Brown and Cowden (1982) reported on pyridinylpyrimidines, related to the N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide structure, as amplifiers of phleomycin against Escherichia coli. This study highlights the potential application of these compounds in enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).
Metal Complexes in Spectroscopy
Nzikayel et al. (2017) synthesized metal (II) complexes of pyrazine-2-carboxylic acid derivative, which is closely related to the chemical . These complexes were characterized using FTIR and electronic spectra studies, demonstrating their potential use in spectroscopic analysis (Nzikayel et al., 2017).
Anticancer Potential
Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, and evaluated them for their anticancer activity. These compounds showed significant inhibitory effects on certain cancer cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Inhibitors of PDK1
Murphy et al. (2011) discovered analogues of pyrazinylmethanone, structurally related to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1). These compounds show potential as anticancer agents due to their ability to inhibit a key kinase in cancer progression (Murphy et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, which are structurally similar, were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have antimicrobial effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXSBVFAGSHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

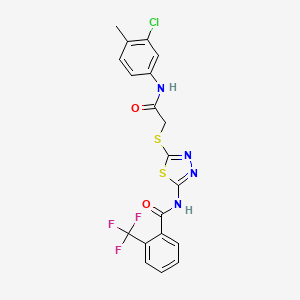
![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)
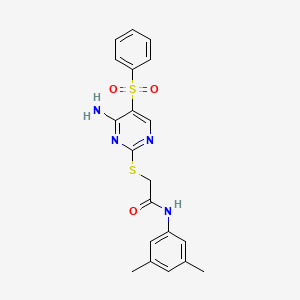
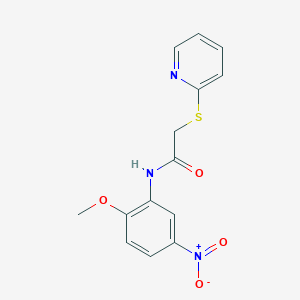
![3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2871065.png)

![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2871068.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2871070.png)
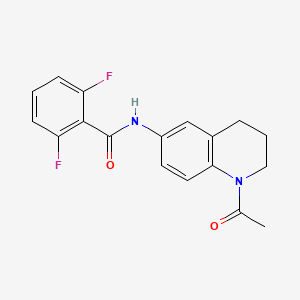
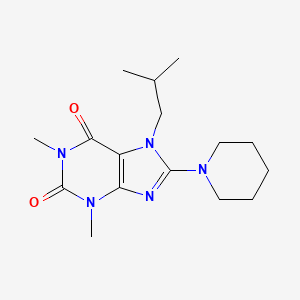
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
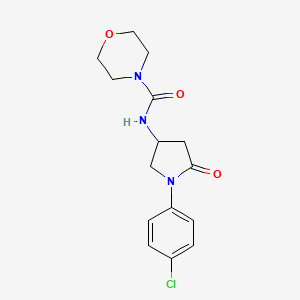
methanone](/img/structure/B2871077.png)
